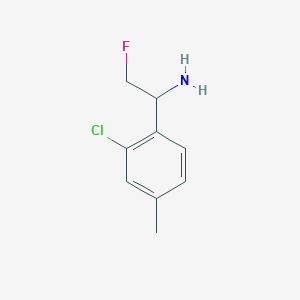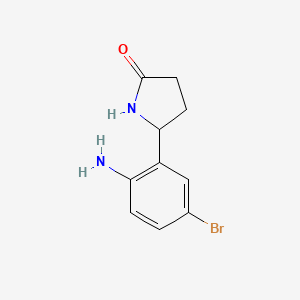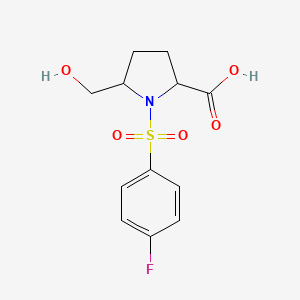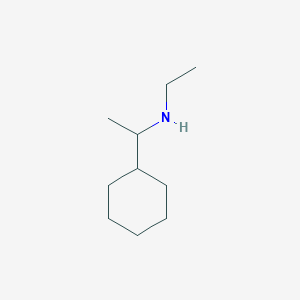
(1-Cyclohexylethyl)(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylethyl)(ethyl)amine is an organic compound with the molecular formula C10H21N. It is a secondary amine characterized by a cyclohexyl group attached to an ethylamine moiety. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Cyclohexylethyl)(ethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the Leuckart reaction, where cyclohexanone reacts with formamide and ammonium formate under heat to produce the desired amine .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding imine intermediate. This process involves the use of high-pressure hydrogen gas and a metal catalyst such as platinum or palladium .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(ethyl)amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Tertiary amines.
Scientific Research Applications
(1-Cyclohexylethyl)(ethyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(ethyl)amine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylethanamine: Similar structure but lacks the ethyl group.
Cyclohexanemethanamine: Contains a methylene bridge instead of an ethyl group.
(S)-(+)-1-Cyclohexylethylamine: Enantiomer with similar properties but different optical activity.
Uniqueness
(1-Cyclohexylethyl)(ethyl)amine is unique due to its specific structure, which combines a cyclohexyl group with an ethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-cyclohexyl-N-ethylethanamine |
InChI |
InChI=1S/C10H21N/c1-3-11-9(2)10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
PHVBLKGDIJEAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



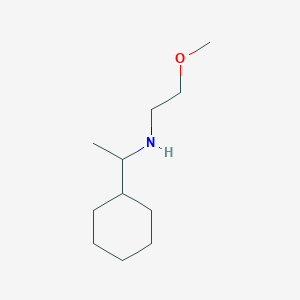

![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)
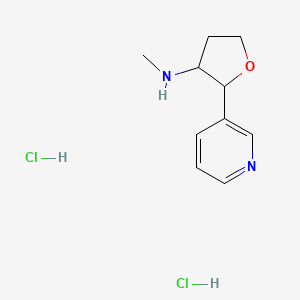
![2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13257986.png)
![2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid](/img/structure/B13257996.png)
![2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13257999.png)
![7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13258006.png)
